Obidoxime iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Obidoxime iodide is an agricultural chemical.

科学研究应用

Clinical Applications

-

Antidote for Organophosphate Poisoning

- Effectiveness : Obidoxime iodide has shown superior efficacy compared to other oximes like pralidoxime in reactivating acetylcholinesterase inhibited by certain organophosphates, particularly tabun. Its reactivation efficacy can reach up to 96.8% under specific conditions .

- Administration : Traditional administration routes include intramuscular or intravenous injections; however, recent studies have explored intranasal delivery methods that may enhance central nervous system targeting and reduce mortality rates in severe poisoning cases .

-

Neuroprotective Properties

- Research Findings : Studies indicate that obidoxime not only reactivates acetylcholinesterase but also exhibits neuroprotective effects against neuronal degeneration caused by organophosphate exposure. In animal models, intranasal administration of obidoxime significantly reduced seizure severity and neuronal damage compared to saline controls .

Comparative Efficacy

A comparative analysis of obidoxime with other oximes reveals its varied effectiveness depending on the type of organophosphate involved:

| Oxime | Reactivation Efficacy (%) | Effective Against | Notes |

|---|---|---|---|

| Obidoxime | 96.8 | Paraoxon, Tabun | Most effective for tabun-inhibited AChE |

| Pralidoxime | ≤25 | Various OPs | Less effective than obidoxime |

| HI-6 | Variable | Soman, Sarin | More effective than obidoxime for soman |

Case Studies

- Intranasal Delivery in Animal Models

- Comparative Studies with Novel Oximes

-

Clinical Observations

- In clinical settings, obidoxime has been used as part of treatment regimens for patients exposed to organophosphates, often combined with atropine and other supportive measures. Its role as an allosteric modulator of muscarinic receptors has also been noted, contributing to its therapeutic profile .

属性

CAS 编号 |

4605-73-6 |

|---|---|

分子式 |

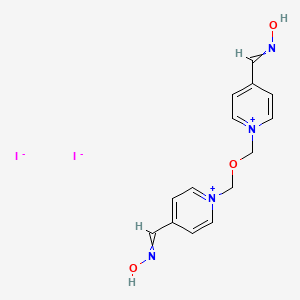

C14H16I2N4O3 |

分子量 |

542.11 g/mol |

IUPAC 名称 |

N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;diiodide |

InChI |

InChI=1S/C14H14N4O3.2HI/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;;/h1-10H,11-12H2;2*1H |

InChI 键 |

MLAAVDSBLFBFQX-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[I-].[I-] |

手性 SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[I-].[I-] |

规范 SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[I-].[I-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Obidoxime iodide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。